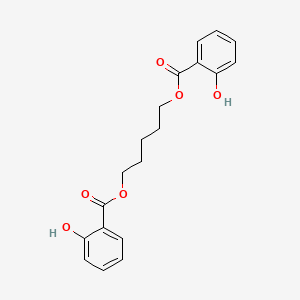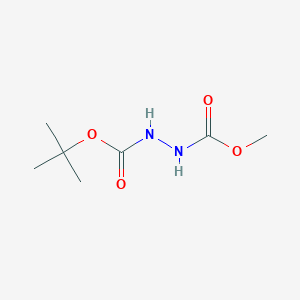![molecular formula C21H29Cl6NO B14693030 9-(1,2,3,4,7,7-Hexachloro-5-bicyclo[2.2.1]hept-2-enyl)-1-piperidin-1-ylnonan-1-one CAS No. 25994-92-7](/img/structure/B14693030.png)
9-(1,2,3,4,7,7-Hexachloro-5-bicyclo[2.2.1]hept-2-enyl)-1-piperidin-1-ylnonan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(1,2,3,4,7,7-Hexachloro-5-bicyclo[221]hept-2-enyl)-1-piperidin-1-ylnonan-1-one is a complex organic compound characterized by its unique bicyclic structure and multiple chlorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(1,2,3,4,7,7-Hexachloro-5-bicyclo[2.2.1]hept-2-enyl)-1-piperidin-1-ylnonan-1-one typically involves multiple steps, starting with the preparation of the bicyclic core. The core can be synthesized through a Diels-Alder reaction between a diene and a dienophile, followed by chlorination to introduce the chlorine atoms. The piperidinyl group is then introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound may be used to study the effects of chlorine-containing organic molecules on biological systems. Its interactions with enzymes and other proteins can provide insights into biochemical pathways.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic effects. The piperidinyl group is a common motif in many pharmaceuticals, and modifications to the bicyclic core can lead to new drug candidates.
Industry
In industry, the compound can be used as a precursor for the synthesis of specialty chemicals. Its stability and reactivity make it suitable for various applications, including the production of polymers and agrochemicals.
Wirkmechanismus
The mechanism of action of 9-(1,2,3,4,7,7-Hexachloro-5-bicyclo[2.2.1]hept-2-enyl)-1-piperidin-1-ylnonan-1-one involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and the bicyclic structure allow for strong binding to these targets, potentially inhibiting their activity. The piperidinyl group may also interact with specific binding sites, modulating the compound’s overall effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2,3,4,7,7-Hexachloro-5-(tetrabromophenyl)bicyclo[2.2.1]hept-2-ene
- Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 1,4,5,6,7,7-hexachloro-
- Chlorbicyclen
Uniqueness
Compared to similar compounds, 9-(1,2,3,4,7,7-Hexachloro-5-bicyclo[2.2.1]hept-2-enyl)-1-piperidin-1-ylnonan-1-one is unique due to the presence of the piperidinyl group, which imparts additional biological activity and potential therapeutic applications. The combination of the bicyclic core and the piperidinyl group makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
25994-92-7 |
|---|---|
Molekularformel |
C21H29Cl6NO |
Molekulargewicht |
524.2 g/mol |
IUPAC-Name |
9-(1,4,5,6,7,7-hexachloro-2-bicyclo[2.2.1]hept-5-enyl)-1-piperidin-1-ylnonan-1-one |
InChI |
InChI=1S/C21H29Cl6NO/c22-17-18(23)20(25)15(14-19(17,24)21(20,26)27)10-6-3-1-2-4-7-11-16(29)28-12-8-5-9-13-28/h15H,1-14H2 |
InChI-Schlüssel |
BEQRGADWQBKYCL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C(=O)CCCCCCCCC2CC3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


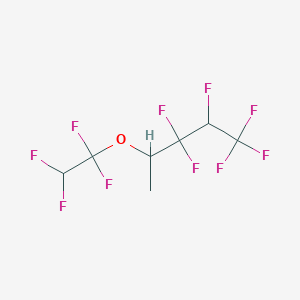
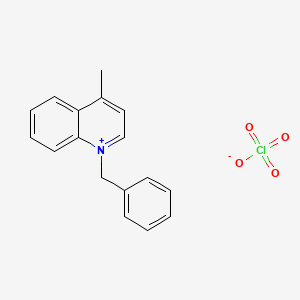
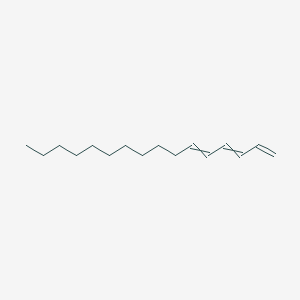
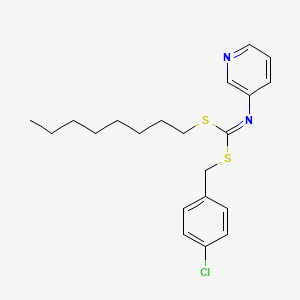
![4-{(E)-[(3-Nitrophenyl)methylidene]amino}aniline](/img/structure/B14692971.png)
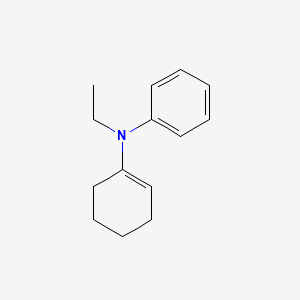
![3-chloro-4-[4-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14692995.png)
![[(Chlorosilyl)methyl]-silane](/img/structure/B14693002.png)

